Product packaging for Zuclopenthixol Hydrochloride(Cat. No.:CAS No. 58045-23-1)

Zuclopenthixol Hydrochloride

Cat. No.: B3354218
CAS No.: 58045-23-1
M. Wt: 473.9 g/mol
InChI Key: LPWNZMIBFHMYMX-MHKBYHAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zuclopenthixol dihydrochloride is a psychotropic agent of the thioxanthene class, provided as a high-purity analytical standard for research applications. Its primary value in neuroscience and psychiatric research stems from its potent antagonism of dopamine D1 and D2 receptors in the brain . By blocking these receptors, it modulates overactive dopamine pathways, which are implicated in psychotic disorders, making it a critical tool for studying the pathophysiology and treatment of conditions like schizophrenia . The compound may also exhibit affinity for other neurotransmitter receptors, including serotonin (5-HT2A) and alpha-adrenergic receptors, contributing to its overall pharmacological profile . In research settings, Zuclopenthixol dihydrochloride is used in vitro and in vivo to investigate antipsychotic mechanisms and dopamine signaling. Clinical studies and meta-analyses have specifically explored its effects in the management of schizophrenia, providing a evidence base for its application in translational research . From a pharmacokinetic perspective, the compound has a volume of distribution of approximately 20 L/kg and is extensively protein-bound (98-99%) . It is metabolized mainly in the liver via sulphoxidation, N-dealkylation, and glucuronic acid conjugation, and is excreted primarily in the feces . Researchers should note that its metabolism can be influenced by Cytochrome P450 2D6 (CYP2D6) polymorphisms . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27Cl3N2OS B3354218 Zuclopenthixol Hydrochloride CAS No. 58045-23-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2OS.2ClH/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;;/h1-2,4-8,16,26H,3,9-15H2;2*1H/b18-5-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWNZMIBFHMYMX-MHKBYHAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045332
Record name Zuclopenthixol dihydrochloride
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Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633-59-0, 58045-23-1, 63978-46-1
Record name alpha-Clopenthixol dihydrochloride
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Record name Zuclopenthixol hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazineethanol, 4-(3-(2-chlorothioxanthen-9-yl)propyl)-, dihydrochloride
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Record name Zuclopenthixol dihydrochloride
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Record name (Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethanol dihydrochloride
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Record name ZUCLOPENTHIXOL HYDROCHLORIDE
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Molecular Pharmacology and Receptor Interaction Profiles of Zuclopenthixol Dihydrochloride

Dopaminergic System Interactions

The primary mechanism of action for zuclopenthixol (B143822) dihydrochloride (B599025) involves its potent antagonism of dopamine (B1211576) receptors. patsnap.commentalhealth.com It is recognized as a mixed antagonist, demonstrating significant activity at both major subtypes of dopamine receptors, D1 and D2. medchemexpress.comnih.gov

Research has consistently identified zuclopenthixol as an antagonist of the dopamine D1 receptor. patsnap.comdrugbank.comnih.gov This antagonistic activity is a key component of its pharmacological profile. patsnap.com Studies have demonstrated this interaction through various means. For instance, in vitro binding assays have determined the affinity of zuclopenthixol for the D1 receptor. caymanchem.com Furthermore, functional studies in rat striatal homogenates have shown that zuclopenthixol inhibits the accumulation of cAMP induced by dopamine, a process mediated by D1 receptors. caymanchem.com Animal model studies have also supported these findings, showing that zuclopenthixol can block behaviors stimulated by D1 receptor agonists in rats with unilateral 6-hydroxydopamine lesions. guidetopharmacology.org

Zuclopenthixol exhibits a high affinity for and potent antagonism of dopamine D2 receptors. wikipedia.orglundbeck.comdrugbank.com This interaction is considered fundamental to its antipsychotic effects. medsafe.govt.nz Investigations using positron emission tomography (PET) imaging in human subjects have visualized the occupancy of D2 receptors by zuclopenthixol in the brain. guidetopharmacology.org Similar to its effects on D1-mediated behavior, zuclopenthixol has been shown to block the behavioral effects of D2 receptor agonists in animal models. guidetopharmacology.org

Zuclopenthixol is characterized by its high affinity for both D1 and D2 dopamine receptors. lundbeck.comnih.gov However, binding studies have revealed a degree of selectivity. Research indicates that zuclopenthixol has a higher affinity for the D2 receptor subtype compared to the D1 subtype. caymanchem.com Despite this, it is generally classified as a non-selective dopamine receptor antagonist because of its potent activity at both sites. medchemexpress.comnih.gov

Receptor SubtypeBinding Affinity (Ki) in nM
Dopamine D19.8
Dopamine D21.5

Data sourced from in vitro binding assays. caymanchem.com

Serotonergic System Interactions

Zuclopenthixol demonstrates high-affinity antagonism at 5-hydroxytryptamine receptor 2A (5-HT2A). wikipedia.orgdrugbank.comdrugbank.com This interaction is a notable aspect of its receptor binding profile. nih.gov Quantitative binding assays have determined its affinity for the 5-HT2 receptor, showing it to be in a nanomolar range, comparable to its affinity for dopamine receptors. caymanchem.com

Research has also explored the interaction of zuclopenthixol with other serotonin (B10506) receptor subtypes. Specifically, studies have found that zuclopenthixol binds to the 5-HT6 receptor with a high affinity. caymanchem.com This finding suggests a broader interaction with the serotonergic system than previously understood.

Receptor SubtypeBinding Affinity (Ki) in nM
5-HT27.6
5-HT63

Data sourced from in vitro binding assays. caymanchem.com

Adrenergic Receptor Interactions

Zuclopenthixol demonstrates notable interactions with adrenergic receptors, specifically exhibiting a high affinity for alpha-1 adrenoceptors while being devoid of activity at alpha-2 adrenoceptors. nih.govwikipedia.orgacetherapeutics.com

Zuclopenthixol displays a high affinity for alpha-1 adrenergic receptors. nih.govnih.govdrugbank.com This interaction is characterized by its antagonist activity at these receptors. nih.gov The blockade of alpha-1 adrenoceptors is a recognized property of many antipsychotic medications and is thought to contribute to some of their therapeutic and side effects. Functional studies have confirmed that zuclopenthixol acts as an antagonist at the alpha-1A adrenergic receptor. nih.govdrugbank.com

In contrast to its effects on alpha-1 adrenoceptors, research indicates that zuclopenthixol has no blocking activity at alpha-2 adrenoceptors. nih.govwikipedia.orgacetherapeutics.com Studies have shown a very low affinity of zuclopenthixol for alpha-2 adrenergic receptors. nih.gov

Histaminergic Receptor Interactions

The interaction of zuclopenthixol with histamine (B1213489) receptors is primarily confined to the H1 subtype.

Zuclopenthixol exhibits a weak affinity for the histamine H1 receptor and acts as a weak antagonist at this site. nih.govwikipedia.orgacetherapeutics.com This antihistaminic property is a common feature among many antipsychotic drugs. nih.gov

Muscarinic Cholinergic Receptor Assessment

Zuclopenthixol's interaction with the cholinergic system has also been evaluated.

Studies have consistently shown that zuclopenthixol has no affinity for muscarinic cholinergic receptors. wikipedia.orgacetherapeutics.com Its affinity for these receptors is reported to be very low. nih.gov Although its anticholinergic effects are considered weak, caution is still advised in patients with conditions like narrow-angle glaucoma. lundbeck.com

Receptor Binding Affinity of Zuclopenthixol

ReceptorAffinityActivity
Alpha-1 Adrenoceptor High nih.govnih.govdrugbank.comAntagonist nih.gov
Alpha-2 Adrenoceptor None/Very Low nih.govwikipedia.orgacetherapeutics.comNo blocking activity wikipedia.orgacetherapeutics.com
Histamine H1 Receptor Weak nih.govwikipedia.orgacetherapeutics.comWeak Antagonist nih.govwikipedia.org
Muscarinic Cholinergic Receptors None/Very Low nih.govwikipedia.orgacetherapeutics.com---

Signal Transduction Pathway Modulation

Zuclopenthixol dihydrochloride exerts its therapeutic effects by modulating critical neurotransmitter signaling pathways within the central nervous system. Its primary mechanism involves the antagonism of dopamine receptors, which directly interferes with the downstream signaling cascades responsible for regulating neuronal activity, mood, and behavior. patsnap.compatsnap.com The modulation is particularly significant in pathways coupled to the enzyme adenylate cyclase.

Zuclopenthixol dihydrochloride demonstrates high-affinity antagonism at both D1-like (D1 and D5) and D2-like dopamine receptors. drugbank.comwikipedia.orgnih.gov The D1-like receptor subfamily is fundamentally linked to the stimulation of adenylate cyclase. nih.gov These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to stimulatory G-proteins (Gαs/olf). nih.govbiorxiv.org This coupling activates adenylate cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.gov

By acting as a competitive antagonist, zuclopenthixol binds to D1 and D5 receptors without activating them, thereby blocking the binding of endogenous dopamine. patsnap.compatsnap.com This blockade prevents the G-protein-mediated activation of adenylate cyclase. Consequently, the primary impact of zuclopenthixol at these receptors is the attenuation of dopamine-stimulated adenylate cyclase activity, leading to a reduction in the rate of cAMP synthesis. drugbank.com

Table 1: Zuclopenthixol Interaction with Adenylate Cyclase-Coupled Dopamine Receptors

Receptor TargetReceptor SubfamilyNormal Dopaminergic FunctionEffect of Zuclopenthixol Antagonism
Dopamine D1 ReceptorD1-likeActivates Gαs/olf, stimulating adenylate cyclase. nih.govbiorxiv.orgBlocks dopamine binding, preventing adenylate cyclase stimulation. patsnap.comdrugbank.com
Dopamine D5 ReceptorD1-likeActivates Gαs/olf, stimulating adenylate cyclase. nih.govBlocks dopamine binding, preventing adenylate cyclase stimulation. drugbank.com

The inhibition of adenylate cyclase activity at D1-like receptors directly disrupts the subsequent signaling cascade. The most immediate effect is a decrease in the intracellular accumulation of the second messenger, cyclic AMP (cAMP). nih.gov Since cAMP is a critical signaling molecule, its reduced concentration has widespread consequences for cellular function.

A primary target of cAMP is Protein Kinase A (PKA). nih.gov Reduced cAMP levels lead to decreased activation of PKA. nih.govnih.gov In striatal neurons, this PKA/cAMP signaling pathway is crucial for regulating the activity of other key signaling molecules, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kilodaltons (DARPP-32). nih.govnih.gov Activation of D1 receptors normally leads to PKA-dependent phosphorylation of DARPP-32 at its threonine-34 residue, converting it into a potent inhibitor of Protein Phosphatase-1 (PP1). nih.govnih.gov

By blocking D1 receptors and subsequently reducing PKA activity, zuclopenthixol prevents this critical phosphorylation of DARPP-32. nih.gov This leads to a disinhibition of PP1, altering the phosphorylation state of numerous other proteins and ultimately modulating gene expression and neuronal excitability. nih.gov This interruption of the cAMP/PKA/DARPP-32 signaling cascade is a core component of the molecular action of zuclopenthixol.

Table 2: Downstream Effects of Zuclopenthixol D1 Antagonism

Signaling ComponentFunction in Dopaminergic SignalingEffect of Zuclopenthixol
Adenylate CyclaseEnzyme that synthesizes cAMP upon D1 receptor stimulation. nih.govActivity is attenuated due to receptor blockade.
Cyclic AMP (cAMP)Second messenger that activates PKA. biorxiv.orgIntracellular accumulation is decreased. nih.gov
Protein Kinase A (PKA)Key effector protein activated by cAMP. nih.govActivation is reduced. nih.gov
DARPP-32Phosphorylated by PKA to become an inhibitor of PP1. nih.govPhosphorylation at Thr34 is decreased. nih.gov

Pharmacokinetic Characterization of Zuclopenthixol Dihydrochloride

Absorption and Distribution Studies in Preclinical Models

Preclinical studies in various animal models have been instrumental in elucidating the absorption and distribution characteristics of zuclopenthixol (B143822). These studies provide foundational knowledge of the compound's disposition in biological systems, offering insights into its concentration at target and non-target sites.

Following administration, zuclopenthixol distributes to various tissues. A study in rats detailed the distribution of zuclopenthixol, demonstrating its presence in several key organs. The highest concentrations of the drug and its metabolites are typically found in the liver, lungs, intestines, and kidneys, with lower concentrations observed in the heart, spleen, brain, and blood medsafe.govt.nz. This pattern of distribution is indicative of extensive tissue uptake.

Table 1: Tissue Distribution of Zuclopenthixol in Rats

Tissue Concentration
Liver High
Lungs High
Intestines High
Kidneys High
Heart Low
Spleen Low
Brain Low

This table is a qualitative representation based on the provided search results. Specific quantitative data from preclinical studies was not available in the search snippets.

A critical aspect of the pharmacokinetics of a neuroleptic drug is its ability to penetrate the central nervous system (CNS) and reach its therapeutic targets in the brain. Zuclopenthixol has been shown to cross the blood-brain barrier (BBB) medsafe.govt.nz. The precise mechanisms governing this penetration are complex. While its lipophilic nature facilitates passive diffusion across the BBB to some extent, evidence also suggests the involvement of active transport systems. Notably, zuclopenthixol is a substrate for P-glycoprotein (P-gp), an efflux transporter that actively pumps xenobiotics out of the brain, thereby limiting its CNS accumulation.

Metabolic Pathways and Metabolite Identification

The biotransformation of zuclopenthixol is extensive and occurs primarily in the liver. The metabolism of zuclopenthixol proceeds along three main routes: sulfoxidation, side chain N-dealkylation, and glucuronic acid conjugation drugbank.comnih.govfda.gov.phmims.com. The resulting metabolites are generally considered to be devoid of pharmacological activity drugbank.comnih.govfda.gov.phmims.com. In vitro studies using human liver microsomes have identified cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, as the primary catalysts for its metabolism nih.govwikipedia.org.

N-dealkylation of the side chain is another significant metabolic route for zuclopenthixol drugbank.comnih.govfda.gov.phmims.com. This process involves the removal of the ethyl group from the piperazine (B1678402) ring. One of the main metabolites identified in biological fluids is N-dealkyl zuclopenthixol medsafe.govt.nzsemanticscholar.org. This dealkylation is also mediated by cytochrome P450 enzymes.

Table 2: Major Identified Metabolite of Zuclopenthixol via Dealkylation

Metabolite Pathway

Glucuronic acid conjugation is a major Phase II metabolic reaction that further increases the water solubility of zuclopenthixol and its phase I metabolites, preparing them for excretion. This process involves the attachment of a glucuronic acid moiety to the molecule. The metabolism of zuclopenthixol includes glucuronic acid conjugation drugbank.comnih.govfda.gov.phmims.com. While this pathway is confirmed, specific preclinical studies identifying the exact UGT (UDP-glucuronosyltransferase) isoforms responsible for the glucuronidation of zuclopenthixol were not detailed in the provided search results.

Characterization of Key Metabolites (e.g., N-dealkylated metabolite)

The biotransformation of zuclopenthixol dihydrochloride (B599025) results in the formation of several metabolites, the most significant of which is the N-dealkylated metabolite. The metabolic processes primarily involve sulfoxidation, side-chain N-dealkylation, and glucuronic acid conjugation. drugbank.comhres.carxmed.comhpra.ie These metabolic conversions yield substances that are devoid of pharmacological activity. drugbank.comhres.carxmed.comlundbeck.com

A highly sensitive high-performance liquid chromatographic (HPLC) method has been developed for the quantification of cis-(Z)-clopenthixol (zuclopenthixol) and its primary N-dealkylated metabolite in biological fluids such as urine and plasma. nih.gov This analytical technique allows for the precise measurement of these compounds, with detection limits for zuclopenthixol and its N-dealkylated metabolite in plasma and urine being 0.05 ng/ml and 0.2 ng/ml, respectively. nih.gov The N-dealkylated form of zuclopenthixol is primarily eliminated through fecal excretion. medicines.org.uk

Cytochrome P450 Enzyme Involvement

The metabolism of zuclopenthixol dihydrochloride is significantly influenced by the cytochrome P450 (CYP) enzyme system. In vitro studies and therapeutic drug monitoring have identified CYP2D6 and CYP3A4 as the primary enzymes responsible for its breakdown. nih.govwikipedia.orgdrugsporphyria.net

CYP2D6 plays a crucial role in the metabolic clearance of zuclopenthixol. drugbank.comdrugsporphyria.netpgkb.org The gene encoding for CYP2D6 is known to have genetic polymorphisms, which can lead to variations in enzyme activity among individuals. pgkb.org These genetic differences can result in decreased metabolic capacity, potentially leading to altered plasma concentrations of zuclopenthixol. pgkb.org

Research has demonstrated a significant correlation between the CYP2D6 genotype and the oral clearance of zuclopenthixol. nih.gov For instance, the clearance of zuclopenthixol has been found to be twofold higher in homozygous extensive metabolizers compared to poor metabolizers. nih.gov Consequently, co-administration of zuclopenthixol with drugs that are known to inhibit CYP2D6 can lead to higher plasma concentrations of zuclopenthixol, thereby increasing the risk of adverse effects. hpra.iemedicines.org.uk

In addition to CYP2D6, evidence from in vitro studies and clinical therapeutic drug monitoring suggests that CYP3A4 is also a key enzyme in the metabolism of zuclopenthixol. nih.govwikipedia.orgdrugsporphyria.net The involvement of both these enzymes highlights the complex metabolic pathway of this compound.

In vitro investigations have provided detailed insights into the inhibition of zuclopenthixol metabolism. Studies using human liver microsomes have shown that inhibitors of CYP2D6 and CYP3A4 can significantly reduce the metabolism of zuclopenthixol. nih.gov Specifically, the co-application of ketoconazole (B1673606), a potent CYP3A4 inhibitor, and quinidine (B1679956), a strong CYP2D6 inhibitor, almost completely abolished the disappearance of zuclopenthixol in these in vitro systems. nih.gov

Clinically, the impact of enzyme inhibition is evident in drug-drug interactions. The co-prescription of certain medications can lead to significant changes in the serum concentration of oral zuclopenthixol, as detailed in the table below.

Co-administered DrugEffect on Dose-Corrected Oral Zuclopenthixol Serum Concentration
Fluoxetine93% increase nih.gov
Paroxetine78% increase nih.gov
Levomepromazine46% increase nih.gov
Carbamazepine67% decrease nih.gov

Conversely, zuclopenthixol itself is not known to be an inducer or inhibitor of any major CYP enzymes. drugsporphyria.net

Excretion Mechanisms and Routes

The elimination of zuclopenthixol and its metabolites from the body occurs predominantly through the fecal route. drugbank.comhres.carxmed.comlundbeck.comwikipedia.org A smaller proportion, approximately 10%, is excreted via the urine. drugbank.comhres.carxmed.comlundbeck.com

Fecal excretion is the primary pathway for the elimination of zuclopenthixol. medicines.org.uk This route accounts for the removal of both the unchanged parent compound and its N-dealkylated metabolite. medicines.org.uk

Urinary Excretion of Sulfoxide (B87167) Metabolites

The metabolism of zuclopenthixol is extensive, primarily occurring through three main pathways: sulfoxidation, N-dealkylation of the side chain, and conjugation with glucuronic acid. drugbank.comlundbeck.com The resulting metabolites are considered to be devoid of pharmacological activity. drugbank.comlundbeck.com While the primary route of elimination for zuclopenthixol and its metabolites is through the feces, a smaller portion is excreted via the kidneys. drugbank.com Research indicates that approximately 10% of an administered dose of zuclopenthixol is eliminated in the urine. drugbank.comlundbeck.com

Sulfoxidation represents a significant metabolic pathway for zuclopenthixol. drugbank.comlundbeck.com However, specific quantitative data detailing the precise percentage of sulfoxide metabolites present in the urine is not extensively documented in publicly available literature. High-performance liquid chromatography (HPLC) methods have been developed to determine the levels of zuclopenthixol and its main N-dealkylated metabolite in biological fluids, including urine. nih.gov These methods are sensitive enough to detect very low concentrations of the parent drug and its metabolite. nih.gov While these analytical techniques exist, comprehensive studies quantifying the urinary excretion of the sulfoxide metabolites specifically are not readily found.

Comparative Pharmacokinetic Profiles of Zuclopenthixol Preparations in Animal Models

Studies in animal models, particularly in dogs, have been instrumental in characterizing and comparing the pharmacokinetic profiles of different injectable formulations of zuclopenthixol. nih.gov These investigations have highlighted significant differences in the absorption and subsequent release characteristics of the various preparations, which underpin their distinct clinical applications. nih.gov

Analysis of Different Injectable Formulations (e.g., acetate (B1210297), decanoate)

The injectable formulations of zuclopenthixol are esterified derivatives—zuclopenthixol acetate and zuclopenthixol decanoate (B1226879)—dissolved in a viscous oil vehicle, typically medium-chain triglycerides. lundbeck.comivis.org This formulation strategy is designed to create a depot effect upon intramuscular injection, allowing for a slow release of the active compound into the systemic circulation. ivis.orgnih.gov

A comparative study in dogs demonstrated markedly different pharmacokinetic profiles following the administration of three different injectable preparations: zuclopenthixol dihydrochloride in an aqueous solution, zuclopenthixol acetate in oil, and zuclopenthixol decanoate in oil. nih.gov The time to reach maximum serum concentration (Tmax) varied substantially among these formulations, reflecting their different rates of absorption and hydrolysis. nih.gov

Evaluation of Absorption and Elimination Kinetics across Formulations

The absorption and elimination kinetics of the different injectable zuclopenthixol formulations in animal models underscore their intended durations of action. The aqueous solution of zuclopenthixol dihydrochloride is rapidly absorbed, whereas the oil-based acetate and decanoate esters exhibit progressively slower absorption and elimination profiles. nih.gov

In a study involving dogs, the following Tmax values were observed for the different injectable formulations nih.gov:

FormulationVehicleTime to Maximum Serum Concentration (Tmax) in Dogs
Zuclopenthixol DihydrochlorideAqueous Solution~1 hour
Zuclopenthixol AcetateOil~36 hours
Zuclopenthixol DecanoateOil~1 week

This data clearly illustrates the rapid onset of the dihydrochloride salt compared to the delayed and sustained release of the esterified formulations. The long Tmax of the decanoate preparation is consistent with its use as a long-acting depot injection. nih.gov

Further research in dogs and rats on clopenthixol (B1202743) decanoate, a closely related compound, has provided additional insights into the elimination kinetics from the depot site. These studies suggest a monoexponential release of the drug from the oil-based depot, with a release half-life of approximately 4-5 days in dogs. nih.gov Following this slow release, the ester is rapidly hydrolyzed to the active parent compound, clopenthixol, which is then metabolized in a manner similar to the orally administered drug. nih.gov The primary route of elimination for the metabolites is fecal. nih.gov While comprehensive comparative pharmacokinetic parameters such as Cmax, AUC, clearance, and volume of distribution for different zuclopenthixol formulations in animal models are not widely published, the available data on Tmax and release half-life effectively demonstrate the distinct absorption and elimination profiles that govern the therapeutic use of these preparations.

Synthetic Chemistry and Structural Modification of Zuclopenthixol Dihydrochloride

Established Synthetic Routes for Zuclopenthixol (B143822) Dihydrochloride (B599025)

The industrial synthesis of Zuclopenthixol is a multi-step process that requires careful control to achieve the desired Z-isomer in high purity. A common pathway begins with the core thioxanthene (B1196266) structure, which is then functionalized with the characteristic piperazine-containing side chain.

A frequently cited synthetic route involves the following key transformations:

Preparation of the Grignard Reagent : The synthesis initiates with the preparation of a Grignard reagent from 3-chloropropyl bromide.

Reaction with Thioxanthenone Core : This Grignard reagent is then reacted with 2-chloro-9H-thioxanthen-9-one. This step introduces the propyl side chain at the C9 position, forming an intermediate tertiary alcohol, 2-chloro-9-(3-chloropropyl)-9-hydroxy-thioxanthene.

Dehydration : The tertiary alcohol is subjected to dehydration, typically using a strong acid, to form the crucial exocyclic double bond. This step is critical as it generates a mixture of the geometric (E) and (Z) isomers of 2-chloro-9-(3-chloropropylidene)-thioxanthene. The ratio of these isomers is highly dependent on the reaction conditions.

Condensation with Piperazine (B1678402) Moiety : The resulting isomeric mixture is then reacted with 1-(2-hydroxyethyl)piperazine. This nucleophilic substitution reaction displaces the terminal chlorine on the propylidene side chain, yielding a mixture of (E)- and (Z)-clopenthixol.

Isomer Separation : A significant challenge in the synthesis is the separation of the desired Z-isomer (Zuclopenthixol) from the less active E-isomer. google.com Industrial production often faces difficulty in limiting the β-isomer (E-isomer) content to within 5%. newdrugapprovals.org Separation can be achieved through methods like fractional crystallization of salts or by forming ester derivatives that facilitate easier separation. google.com

Salt Formation : Finally, the purified Zuclopenthixol base is treated with hydrochloric acid to form the more stable and water-soluble dihydrochloride salt.

One patented method describes dissolving the isomer mixture in an organic solvent and adding an active benzoic acid derivative to esterify and remove the beta-isomer, followed by hydrolysis to obtain purer Zuclopenthixol. google.com

Novel Synthetic Methodologies for Thioxanthene Derivatives

Research into the synthesis of the core thioxanthene scaffold has led to the development of more efficient and environmentally benign methodologies, moving away from harsh classical catalysts.

A powerful and modern approach to constructing the tricyclic thioxanthene system is through an intramolecular Friedel-Crafts Alkylation (FCA). acs.orgacs.org This method involves the cyclization of a diaryl thioether alcohol precursor. tandfonline.com Recent advancements have focused on using organocatalysts, which offer milder reaction conditions and avoid the use of corrosive and expensive metal-based catalysts. acs.orgacs.org

In these syntheses, diaryl thioether alcohols are prepared, often in a two-step process involving a coupling reaction followed by a Grignard reaction. tandfonline.com These alcohol precursors are then cyclized. Studies have shown that organic Brønsted acids are effective catalysts for this transformation. For instance, N-triflylphosphoramide has been used to achieve quantitative yields in THF at room temperature within 15 minutes. tandfonline.com Another study identified trifluoroacetic acid (TFA) as a highly effective organocatalyst for synthesizing a range of new halogen-substituted thioxanthenes with high yields under mild conditions. acs.orgacs.org

CatalystSolventConditionsYieldReference
N-triflylphosphoramide (NTPA)THFRoom Temp, 15 minQuantitative tandfonline.com
Trifluoroacetic Acid (TFA)DichloromethaneRoom TempHigh acs.orgacs.org
p-Toluenesulfonic Acid (p-TSA)DichloromethaneRoom TempModerate acs.org
Diphenyl Hydrogen Phosphate (DPP)DichloromethaneRoom TempModerate acs.org

The biological activity of thioxanthene antipsychotics is highly dependent on the geometry of the double bond at the C9 position, with the Z-isomer being the active form. nih.govjopcr.com Therefore, controlling the stereochemical outcome of the dehydration step is of paramount importance. Research on the synthesis of Flupentixol, a structurally related thioxanthene, provides significant insights into achieving stereoselectivity. jopcr.comjopcr.com

The key step is the acid-catalyzed dehydration of the tertiary alcohol intermediate. The choice of acid has been shown to dramatically influence the resulting ratio of E and Z isomers. By carefully selecting the acidic catalyst, the reaction can be directed to preferentially form the desired Z-isomer. jopcr.comjopcr.com This approach is more efficient than synthesizing a mixture and then performing a difficult separation.

A study on Flupentixol synthesis demonstrated that certain acids strongly favor the formation of the Z-isomer. jopcr.com

Dehydrating AcidE/Z Isomer RatioYield (%)Reference
Hydrochloric Acid11:89- jopcr.com
Oxalic Acid14:86- jopcr.com
Methanesulfonic Acid12:88- jopcr.com
Succinic Acid37:6384.75 jopcr.com

These findings highlight a strategic approach to stereoselective synthesis, where the catalyst not only facilitates the reaction but also controls the stereochemical pathway. jopcr.com

Design and Synthesis of Zuclopenthixol Dihydrochloride Analogues

The modification of the Zuclopenthixol structure is a key strategy in medicinal chemistry to develop new compounds with altered potency, selectivity, or metabolic stability. Modifications typically target the thioxanthene core or the piperazine side chain.

The tricyclic thioxanthene nucleus is a primary target for structural variation. The nature and position of substituents on the aromatic rings can significantly impact the pharmacological activity. nih.gov

Substitution at C2 : The substituent at the C2 position is known to be a critical determinant of neuroleptic potency. In Zuclopenthixol, this is a chlorine atom. Modifying this group can modulate the drug's interaction with dopamine (B1211576) receptors. nih.gov

Fused Ring Systems : More complex analogues have been synthesized by creating additional fused rings onto the thioxanthene scaffold. For example, novel tetracyclic thioxanthenes with a quinazoline–chromene scaffold have been synthesized from 1-chloro-4-propoxy-9H-thioxanthen-9-one via an Ullmann-type C–N coupling followed by a concerted dehydrative cyclization. nih.gov

Coupling with Biomolecules : Other synthetic strategies involve coupling the thioxanthene core with other chemical entities. For instance, a library of thioxanthene analogues has been synthesized by coupling tertiary alcohols derived from thioxanthene with l-cysteine, aiming to explore novel biological activities. acs.org

The piperazine ring is a versatile scaffold for chemical modification and is recognized as a "privileged structure" in drug discovery. nih.gov The N-(2-hydroxyethyl) group in Zuclopenthixol offers a site for derivatization, and the entire piperazine moiety can be altered.

N-Alkylation and N-Arylation : The terminal nitrogen of the piperazine ring can be modified through various synthetic methods. Standard techniques include nucleophilic substitution on alkyl halides or reductive amination to introduce new N-alkyl groups. mdpi.com For N-aryl derivatives, palladium-catalyzed Buchwald–Hartwig coupling, copper-catalyzed Ullmann–Goldberg reactions, and aromatic nucleophilic substitution (SNAr) are commonly employed methods. mdpi.com

Structure-Activity Relationships (SAR) : SAR studies have shown that the nature of the substituent on the terminal nitrogen of the piperazine ring is crucial for activity. For example, in some classes of compounds, introducing electron-withdrawing groups on a phenyl ring attached to the piperazine enhances antitumor activity. nih.gov The neuroleptic potency of thioxanthenes is highly dependent on the structure of the side chain at position 9, with β-hydroxyethylpiperazinopropyl side chains (as in Zuclopenthixol) conferring high potency. nih.gov

By systematically applying these synthetic strategies, chemists can generate libraries of Zuclopenthixol analogues for biological screening, paving the way for the discovery of next-generation therapeutic agents.

Exploration of Halogen Substitution Effects

The pharmacological activity of thioxanthene derivatives, including Zuclopenthixol, is significantly influenced by the nature and position of substituents on the tricyclic ring system. The halogen atom at the C-2 position is a critical determinant of the antipsychotic potency. Structure-activity relationship (SAR) studies reveal that an electron-withdrawing group at this position is essential for neuroleptic activity.

In Zuclopenthixol, this position is occupied by a chlorine atom. The potency of thioxanthene antipsychotics can be modulated by altering this halogen substituent. For instance, replacing the chlorine atom with a more strongly electron-withdrawing trifluoromethyl (-CF3) group, as seen in the related compound Flupentixol, generally leads to a significant increase in antipsychotic potency. nih.gov This is attributed to more favorable interactions with the dopamine D2 receptor, the primary target for typical antipsychotics. nih.govnih.gov The greater potency of the trifluoromethyl-substituted analogs compared to their chloro-substituted counterparts is a well-established principle in the SAR of both phenothiazine (B1677639) and thioxanthene drug classes. nih.gov

While direct comparative studies detailing a range of halogen substitutions (e.g., fluorine, bromine, iodine) specifically for the Zuclopenthixol structure are not extensively published, general principles from related chemical series suggest that the size and electronegativity of the halogen play a role in receptor affinity. nih.gov For example, in some dopaminergic aporphine (B1220529) alkaloids, increasing the size of the halogen substituent at a key position (from chlorine to bromine to iodine) was found to enhance affinity for D1-like receptors, possibly due to more favorable hydrophobic or stacking interactions within the receptor's binding pocket. Although a different chemical scaffold, this highlights that modifications to the halogen at the C-2 position of the thioxanthene ring could fine-tune receptor binding profiles and selectivity.

Table 1: Comparison of C-2 Substituents in Thioxanthene Antipsychotics

Compound C-2 Substituent Relative Antipsychotic Potency
Zuclopenthixol Chlorine (–Cl) Potent
Flupentixol Trifluoromethyl (–CF3) More potent than Chloro-analog

Impurity Profiling and Control in Zuclopenthixol Dihydrochloride Synthesis

The synthesis of Zuclopenthixol dihydrochloride, an active pharmaceutical ingredient (API), requires rigorous control over impurities to ensure its quality, safety, and efficacy. Impurity profiling involves the identification, quantification, and characterization of unwanted chemical entities that may arise during synthesis or degradation. For Zuclopenthixol, a critical focus is placed on controlling isomeric impurities, particularly the β-isomer, and understanding the profile of potential degradation products that can form under stress conditions.

Methodologies for Limiting β-Isomer Content

Zuclopenthixol is the therapeutically active cis-(Z) geometric isomer of the Clopenthixol (B1202743) molecule. The corresponding trans-(E) isomer, also known as the β-isomer, is considered an impurity as it is practically devoid of the desired neuroleptic activity. oup.com Consequently, limiting its presence in the final drug substance to within pharmacopeial limits (typically below 5%) is a critical challenge in the manufacturing process. newdrugapprovals.org

Several strategies are employed during synthesis and purification to control the Z/E isomer ratio and minimize the β-isomer content.

Stereoselective Synthesis: The choice of reagents and reaction conditions during the key dehydration step of the synthesis can significantly influence the ratio of the resulting geometric isomers. In the synthesis of the related compound Flupentixol, it was demonstrated that the acid used to catalyze the dehydration of the tertiary alcohol intermediate plays a crucial role. The use of hydrochloric acid was found to strongly favor the formation of the desired Z-isomer, achieving a ratio of 89:11 (Z:E), whereas other acids resulted in lower yields of the active isomer. jopcr.comjopcr.com This principle of acid-catalyzed stereoselection is a key methodology in the synthesis of thioxanthene drugs.

Isomer Separation via Esterification and Fractional Crystallization: A patented method for purifying Zuclopenthixol involves the chemical separation of the isomers. In this process, a mixture containing both the α-(Z) and β-(E) isomers is dissolved in an organic solvent and treated with an active benzoic acid derivative to form esters. google.com Due to differences in their physical properties, the ester derivatives of the two isomers can be separated more effectively through fractional crystallization. After the separation, the purified ester of the α-isomer undergoes hydrolysis to yield high-purity Zuclopenthixol. google.com

Fractional Crystallization of Salts: The separation of thioxanthene isomers can also be achieved by fractional crystallization of their salts, such as the dihydrochloride salts. newdrugapprovals.org However, this method can be less efficient and may result in lower yields, particularly if the initial isomer mixture contains a high level of other impurities. newdrugapprovals.org

Characterization of Degradation Products

Understanding the degradation pathways of Zuclopenthixol is essential for developing stable pharmaceutical formulations and defining appropriate storage conditions. Forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light, are performed to identify potential degradation products. researchgate.net

Modern analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS), are instrumental in separating and identifying these degradants. researchgate.net Studies on Zuclopenthixol have revealed that the molecule is susceptible to degradation, especially under acidic and alkaline conditions. researchgate.net

In one such study, Zuclopenthixol was subjected to various stress conditions according to ICH guidelines. The subsequent analysis by LC-MS/MS led to the identification and characterization of six potential degradation products (DPs). researchgate.net The characterization is based on comparing the mass-to-charge (m/z) ratio and fragmentation patterns of the degradation products with that of the parent drug. researchgate.net

Table 2: Identified Degradation Products (DPs) of Zuclopenthixol from a Forced Degradation Study

Degradation Product Retention Time (min) m/z (Mass-to-Charge Ratio) Proposed Molecular Formula Stress Condition
DP 1 2.67 211 C₁₄H₁₀S Acidic, Basic
DP 2 3.43 357 C₁₈H₁₈ClN₂S Acidic, Basic
DP 3 3.98 329 C₁₈H₁₇ClN₂S Acidic, Basic
DP 4 5.20 417 C₂₂H₂₆ClN₂O₂S Oxidative
DP 5 6.01 433 C₂₂H₂₆ClN₂O₃S Oxidative

Data sourced from a study by Sesharamsingh et al. (2023). researchgate.net

These findings are crucial for establishing the stability-indicating nature of analytical methods used for routine quality control of Zuclopenthixol dihydrochloride in bulk and pharmaceutical dosage forms.

Structure Activity Relationship Sar Studies of Zuclopenthixol Dihydrochloride

Impact of Thioxanthene (B1196266) Core Structure on Receptor Binding

The thioxanthene tricycle is the foundational scaffold of zuclopenthixol (B143822), and its structural integrity is paramount for antipsychotic activity. This core structure is isosteric to the phenothiazine (B1677639) ring system found in other classic antipsychotics like chlorpromazine (B137089). auburn.edu The key differentiator in the thioxanthene series is the C=C double bond at position 9, which connects the tricyclic system to the propylpiperazine side chain. This exocyclic double bond introduces geometric isomerism, a critical factor for receptor affinity. auburn.edu

SAR studies on thioxanthenes have consistently demonstrated that the tricyclic system itself is a crucial binding element at the dopamine (B1211576) receptor. Modifications that disrupt the planarity or electronic properties of this ring system generally lead to a significant loss of activity. The sulfur atom within the central ring is also thought to play a role in receptor interaction, potentially through non-covalent interactions with the receptor binding pocket. slideshare.net

The neuroleptic potency of thioxanthenes is significantly influenced by the nature of the substituent at the 2-position of the thioxanthene ring. Electron-withdrawing groups at this position are known to enhance antipsychotic activity. auburn.edu

Table 1: Impact of Thioxanthene Core Features on Dopamine Receptor Affinity

FeatureObservationImpact on Receptor Affinity
Tricyclic SystemEssential for activityDisruption leads to loss of affinity
C9 Double BondIntroduces cis/trans isomerismcis-(Z) isomer is significantly more potent
Sulfur AtomContributes to bindingAlteration can reduce affinity
2-Position SubstituentElectron-withdrawing groupEnhances antipsychotic potency

Role of Piperazine (B1678402) Moiety in Ligand-Receptor Interactions

The piperazine moiety in zuclopenthixol is a common feature in many antipsychotic drugs and plays a vital role in their interaction with dopamine receptors. nih.gov This heterocyclic amine provides a basic nitrogen atom that is protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue, such as aspartate, in the binding pocket of the D2 receptor. nih.gov

Modifications to the piperazine ring, such as altering the N-substituent, can significantly impact both affinity and selectivity for different dopamine receptor subtypes. nih.gov

Influence of Halogen Substitution on Biological Activity

The presence of a chlorine atom at the 2-position of the thioxanthene ring is a key feature of zuclopenthixol that significantly enhances its antipsychotic potency. As a general principle in the SAR of thioxanthenes and related phenothiazines, an electron-withdrawing substituent at this position is crucial for high affinity at dopamine receptors. auburn.edu

Table 2: General Influence of 2-Position Substituent on Thioxanthene Antipsychotic Potency

2-Position SubstituentElectronic EffectGeneral Impact on Potency
-HNeutralLow
-ClElectron-withdrawingHigh
-CF3Strongly electron-withdrawingVery High

Conformational Analysis and Stereochemical Aspects of Zuclopenthixol Dihydrochloride (B599025)

A critical aspect of the SAR of zuclopenthixol is its stereochemistry. The exocyclic double bond at position 9 of the thioxanthene core gives rise to two geometric isomers: the cis-(Z) isomer (zuclopenthixol) and the trans-(E) isomer. Pharmacological studies have unequivocally demonstrated that the antipsychotic activity resides almost exclusively in the cis-(Z) isomer. nih.gov The trans-(E) isomer is practically devoid of neuroleptic activity. nih.gov

This stereoselectivity highlights the precise three-dimensional arrangement required for optimal interaction with the dopamine receptor. Conformational analysis suggests that the cis isomer can adopt a conformation that mimics the spatial arrangement of dopamine, allowing it to bind effectively to the receptor. nih.gov The relative orientation of the thioxanthene ring system and the piperazine side chain is crucial for this mimicry. In the active cis conformation, the protonated nitrogen of the piperazine side chain is positioned in a specific spatial relationship to the tricyclic core, which is essential for high-affinity binding. nih.gov The greater potency of cis-thioxanthenes over their trans counterparts is a consistent finding in SAR studies of this class of compounds. nih.govnih.gov

Table 3: Dopamine D2 Receptor Affinity of Thioxanthene Isomers

CompoundIsomerD2 Receptor Affinity (Ki, nM) - Representative Data
Clopenthixol (B1202743)cis-(Z) (Zuclopenthixol)High (sub-nanomolar to low nanomolar range)
Clopenthixoltrans-(E)Low (significantly higher Ki values)

Note: Specific Ki values can vary between studies based on experimental conditions. The table illustrates the general principle of stereoselectivity.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in understanding the SAR of antipsychotic drugs like zuclopenthixol dihydrochloride. These methods provide insights into the molecular interactions that govern ligand-receptor binding and can guide the design of new, more potent, and selective compounds.

Molecular Docking Simulations for Target Engagement Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For zuclopenthixol, docking simulations are typically performed with a homology model or a crystal structure of the dopamine D2 receptor. nih.govchemrxiv.org These simulations can help to visualize the binding mode of zuclopenthixol within the receptor's active site and identify key amino acid residues involved in the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For thioxanthene antipsychotics, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.govdntb.gov.ua

In a typical 3D-QSAR study, a set of structurally related thioxanthene analogs with known dopamine D2 receptor affinities are aligned based on a common scaffold. nih.gov The steric and electrostatic fields around the molecules are then calculated and correlated with their biological activities using partial least squares (PLS) regression. The resulting QSAR model is represented by an equation and contour maps that highlight the regions where steric bulk, positive or negative electrostatic potential are favorable or unfavorable for activity.

A universal 3D-QSAR CoMFA model for dopamine D2 receptor antagonists, which included a large and diverse set of compounds, yielded statistically significant results. nih.govdntb.gov.uanih.gov The statistical parameters for such a model are presented in Table 4.

Table 4: Statistical Parameters of a Universal 3D-QSAR CoMFA Model for Dopamine D2 Receptor Antagonists

ParameterValueDescription
q² (cross-validated r²)0.76Indicates good internal predictive ability of the model.
r² (non-cross-validated r²)0.92Represents the goodness of fit of the model to the training set data.
F-value338.9Indicates the statistical significance of the model.
Optimal number of components5The number of latent variables used in the PLS model.
Steric field contribution67.4%The percentage contribution of steric properties to the model.
Electrostatic field contribution32.6%The percentage contribution of electrostatic properties to the model.

Source: Adapted from a study on a universal 3D-QSAR model for dopamine D2 receptor antagonists. nih.govdntb.gov.ua

These QSAR models can be valuable tools for predicting the activity of novel thioxanthene derivatives and for guiding the design of new antipsychotic agents with improved properties. nih.gov

Pharmacophore Development

The development of a pharmacophore model for zuclopenthixol dihydrochloride is crucial for understanding the precise molecular interactions that lead to its therapeutic effects. This model essentially serves as a 3D blueprint of the essential structural features required for a molecule to bind to its target receptor and elicit a biological response. For zuclopenthixol, a thioxanthene derivative, its activity is predominantly linked to its potent antagonism of dopamine D1 and D2 receptors.

Pharmacophore models for typical antipsychotics, including the thioxanthene class to which zuclopenthixol belongs, have been developed through extensive structure-activity relationship (SAR) studies and computational modeling. These models consistently highlight several key features as being indispensable for high-affinity binding to the dopamine D2 receptor.

Key Pharmacophoric Features of Thioxanthene Antipsychotics:

A generally accepted pharmacophore model for dopamine D2 antagonists, which is applicable to zuclopenthixol, comprises the following key features:

Aromatic System: The tricyclic thioxanthene ring system serves as a crucial hydrophobic anchor, engaging in van der Waals and aromatic interactions within the receptor binding pocket.

Protonatable Amine Center: The nitrogen atom in the piperazine side chain is basic and exists in a protonated, positively charged state at physiological pH. This cationic center forms a critical ionic bond with a conserved aspartate residue (Asp114) in the third transmembrane domain of the dopamine D2 receptor.

Geometric Isomerism: A pivotal aspect of the zuclopenthixol pharmacophore is its cis-(Z) configuration. The geometric arrangement of the side chain relative to the tricyclic ring system is paramount for its high neuroleptic potency. The trans-(E) isomer, clopenthixol, exhibits significantly lower activity, underscoring the strict stereochemical requirements for optimal receptor fit. This geometric constraint ensures the correct spatial orientation of the protonatable amine relative to the aromatic system for effective interaction with the receptor. Conformational analyses have consistently shown that the greater potency of cis-thioxanthenes over their trans counterparts is in line with established ligand models for D2 antagonists. nih.gov This highlights the importance of the correct orientation of the ammonium (B1175870) hydrogen for high-affinity binding. nih.govnih.gov

Quantitative Insights from Computational Studies:

While a specific, publicly available pharmacophore model exclusively for zuclopenthixol dihydrochloride with precise geometric parameters is not extensively detailed in the literature, data from broader studies on dopamine D2 antagonists provide valuable insights. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), on various D2 antagonists have helped to map the steric and electrostatic fields around the ligands that are favorable or unfavorable for binding.

These studies generally reveal that for high D2 receptor affinity, a specific spatial relationship between the aromatic rings and the basic nitrogen is required. The table below summarizes the essential pharmacophoric features and their roles, derived from the broader understanding of thioxanthene antipsychotics.

Pharmacophoric FeatureChemical Moiety in Zuclopenthixol DihydrochlorideInferred Role in Receptor Binding
Aromatic/Hydrophobic Region 1 Thioxanthene Ring System (specifically the chlorinated phenyl ring)Primary hydrophobic interaction and anchoring within the D2 receptor binding pocket.
Aromatic/Hydrophobic Region 2 Thioxanthene Ring System (the unsubstituted phenyl ring)Contributes to the overall hydrophobic interaction and correct positioning of the molecule.
Cationic Amine Center Protonated Piperazine NitrogenForms a crucial ionic interaction with the conserved Asp114 residue in the D2 receptor.
Hydrogen Bond Acceptor/Donor Hydroxyl group on the piperazine side chainMay form additional hydrogen bonds with receptor residues, enhancing binding affinity.

The development of such pharmacophore models is not only fundamental to understanding the mechanism of action of zuclopenthixol dihydrochloride but also serves as a powerful tool in the rational design of novel antipsychotic agents with improved efficacy and side-effect profiles. By understanding the essential steric and electronic requirements for potent D2 antagonism, medicinal chemists can design new molecules that optimally fit the pharmacophore model, leading to the next generation of antipsychotic drugs.

Preclinical Pharmacological and Biological Investigations

In Vitro Cellular Mechanism Studies

In vitro studies have been instrumental in elucidating the cellular mechanisms through which zuclopenthixol (B143822) exerts its effects, with a significant focus on its impact on cancer cells.

Investigations using cell viability assays have demonstrated that zuclopenthixol can inhibit the proliferation of various cancer cell lines. nih.gov Specifically, in studies involving melanoma cell lines such as A375 and B16, zuclopenthixol significantly inhibited cell viability at low concentrations. imrpress.comimrpress.com These assays, which measure the number of healthy and functioning cells, serve as a primary indicator of a compound's potential cytotoxic or cytostatic effects. nih.govchampionsoncology.com The findings suggest that zuclopenthixol warrants further evaluation for its inhibitory effects on melanoma. imrpress.comimrpress.com

Flow cytometry analysis has revealed that zuclopenthixol dihydrochloride (B599025) induces cell cycle arrest in melanoma cells. nih.govimrpress.com Treatment of both A375 and B16 melanoma cell lines with the compound led to a significant increase in the percentage of cells in the G0/G1 phase of the cell cycle, with a potential corresponding decrease in the S and G2/M phases. imrpress.com

This G0/G1 phase arrest is linked to the modulation of key cell cycle regulatory proteins. imrpress.com Zuclopenthixol treatment was found to suppress the G1-S transition by decreasing the expression of crucial proteins that promote this phase change, including cyclin D1, CDK2, and CDK4. imrpress.comimrpress.com Concurrently, the expression of p27, an inhibitor of cyclin-CDK complexes that halts cell cycle progression in the G1 phase, was increased. imrpress.comimrpress.com These findings collectively indicate that zuclopenthixol may exert its anti-tumor effects in part by disrupting cyclin-CDK complexes and blocking G0/G1 phase progression. imrpress.com

Table 1: Effect of Zuclopenthixol on Cell Cycle Regulatory Proteins in Melanoma Cells

Protein Function Effect of Zuclopenthixol Reference
Cyclin D1 Promotes G1-S transition Decreased expression imrpress.comimrpress.com
CDK2 Promotes G1-S transition Decreased expression imrpress.comimrpress.com
CDK4 Promotes G1-S transition Decreased expression imrpress.comimrpress.com
p27 Inhibits cyclin-CDK complexes, halts G1 progression Increased expression imrpress.comimrpress.com

Zuclopenthixol has been shown to induce apoptosis in cancer cells through the mitochondrial-mediated intrinsic pathway. nih.govimrpress.comimrpress.com This pathway is critical in the response to cellular stress and is regulated by the BCL2 family of proteins. imrpress.com In melanoma cells treated with zuclopenthixol, a significant upregulation in the expression of the pro-apoptotic protein Bax was observed, while the expression of the anti-apoptotic protein BCL2 was downregulated. imrpress.comimrpress.com

This shift in the Bax/BCL2 ratio is a key event that leads to the permeabilization of the mitochondrial membrane. imrpress.com Further evidence for the involvement of this pathway includes the observed decrease in the mitochondrial membrane potential (ΔΨm) in cells treated with zuclopenthixol. imrpress.comimrpress.com Additionally, the compound markedly increased the expression of phosphorylated γH2Ax, indicating the induction of DNA fragmentation, a hallmark of apoptosis. imrpress.com These findings suggest that the intrinsic apoptosis pathway mediated by mitochondria is essential for the inhibitory effects of zuclopenthixol on melanoma cells. imrpress.comimrpress.com

Studies have revealed that zuclopenthixol induces a cellular process known as autophagy in melanoma cells. nih.govimrpress.comimrpress.com Analysis indicated an enrichment for autophagy following treatment. imrpress.com Specifically, the compound was found to trigger a form of autophagy described as cytoprotective, meaning it acts as a survival mechanism for the cancer cells. nih.govimrpress.com

Treatment with zuclopenthixol resulted in an accumulation of autophagosomes and an increase in LC3 puncta. imrpress.com This suggests that the compound may impede the autophagic flux, which is the complete process of autophagy from autophagosome formation to lysosomal degradation. imrpress.com The protective nature of this induced autophagy was demonstrated by the fact that inhibiting the process enhanced the anti-melanoma effects of zuclopenthixol. nih.govimrpress.comimrpress.com When melanoma cells were treated with a combination of zuclopenthixol and autophagy inhibitors like chloroquine (B1663885) (CQ) or 3-methyladenine (B1666300) (3-MA), the inhibition of cell growth was significantly enhanced. imrpress.com

Zuclopenthixol has been observed to affect key signaling pathways involved in cell growth and survival. imrpress.com In melanoma cell lines, treatment with zuclopenthixol led to the effective inhibition of the phosphorylation of p44/42 MAPK (mitogen-activated protein kinase) and AKT, two critical signaling proteins. imrpress.comimrpress.com The inhibition of MAPK and AKT activation suggests a mechanism by which zuclopenthixol can suppress cell proliferation and survival. imrpress.com

As a known dopamine (B1211576) receptor antagonist, the compound's effect on the dopamine receptor D2 (DRD2) was also examined. hpra.iedrugbank.compatsnap.comglpbio.com In vitro treatment with zuclopenthixol reduced DRD2 expression in A375 melanoma cells, although this effect was not observed in B16 cells. imrpress.comimrpress.com

Table 2: Effect of Zuclopenthixol on Key Signaling Proteins

Protein / Pathway Function Effect of Zuclopenthixol Cell Line(s) Reference
p44/42 MAPK Cell proliferation, differentiation, survival Inhibition of phosphorylation (activation) A375, B16 imrpress.comimrpress.com
AKT Cell survival, growth, proliferation Inhibition of phosphorylation (activation) A375, B16 imrpress.comimrpress.com
DRD2 Dopamine receptor Reduced expression A375 imrpress.comimrpress.com

Animal Model Studies for Specific Biological Activities

The evaluation of drug efficacy in experimental animal models is a critical step in preclinical research. imrpress.com Studies in animal models have demonstrated the potential of zuclopenthixol in oncology and in managing stress in wildlife. imrpress.comnih.gov

In the context of cancer, zuclopenthixol showed notable efficacy in inhibiting tumor growth in vivo. nih.gov Specifically, in nude mice bearing human melanoma tumors, administration of zuclopenthixol resulted in significant inhibition of tumor growth. imrpress.comimrpress.com Furthermore, its potential for treating melanoma brain metastasis (MBM) was investigated using an experimental mouse model of intracranial metastases. imrpress.comimrpress.com The results indicated that zuclopenthixol could effectively inhibit the growth of these metastases, highlighting its potential as a therapeutic agent for MBM, partly due to its ability to cross the blood-brain barrier. nih.govimrpress.com

In a different area of research, zuclopenthixol acetate (B1210297) was evaluated for its ability to decrease handling stress in wild wapiti (North American elk). nih.gov In a randomized, blinded study, animals treated with the compound showed measurable and significant decreases in both quantifiable and subjective measures of stress and activity during handling compared to a control group. nih.gov Treated animals exhibited lower mean body temperatures, reduced hemoconcentration, and lower levels of serum cortisol and blood lactate. nih.gov These findings support the use of zuclopenthixol to mitigate the adverse effects of stress associated with wildlife management. nih.govresearchgate.net

Rodent Models for Antipsychotic-like Actions

Zuclopenthixol is classified as a typical antipsychotic, and its mechanism of action is primarily attributed to its antagonism of dopamine D1 and D2 receptors. drugbank.com It also exhibits high affinity for alpha-1-adrenergic and 5-HT2 receptors. drugbank.com The evaluation of antipsychotic-like effects in rodents often involves models that mimic certain aspects of psychosis.

Another approach to assess antipsychotic-like action is through the study of agonistic or aggressive behaviors in rodents. In a study examining the effects of zuclopenthixol on agonistic behavior in male mice, acute administration of the compound led to a decrease in offensive behaviors. drugbank.com This anti-aggressive effect was observed without significant impairment of motor activity at a dose of 0.2 mg/kg. drugbank.com However, a higher dose of 0.4 mg/kg was associated with a marked increase in immobility. drugbank.com Subchronic treatment for 10 days did not result in tolerance to the anti-aggressive effects of zuclopenthixol. drugbank.com

Table 1: Effects of Acute Zuclopenthixol Administration on Agonistic Behavior in Male Mice

Dose (mg/kg) Effect on Offensive Behavior Effect on Motor Activity
0.2 Decrease No significant impairment
0.4 Decrease Marked increase in immobility

Animal Models for Anti-emetic Properties

Zuclopenthixol has been noted to have a demonstrated anti-emetic effect in animals. drugbank.com This property may be linked to its dopamine receptor antagonism, a mechanism shared by other anti-emetic drugs. However, detailed preclinical studies utilizing specific animal models of emesis to characterize the anti-emetic profile of Zuclopenthixol dihydrochloride are not extensively detailed in the available scientific literature. Such studies would typically involve challenging animals with emetogenic substances and observing the frequency of vomiting or retching.

Preclinical Oncology Models

Recent preclinical investigations have explored the potential of Zuclopenthixol as an anti-cancer agent, particularly in the context of melanoma.

In vivo studies using nude mice bearing human melanoma xenografts have demonstrated the efficacy of zuclopenthixol in inhibiting tumor growth. nih.gov These studies have shown that zuclopenthixol can effectively suppress the proliferation of various melanoma cell lines. nih.gov The mechanism of action appears to involve the induction of cell cycle arrest in the G0/G1 phase and mitochondrial-mediated intrinsic apoptosis. nih.gov Furthermore, it has been observed that zuclopenthixol induces cytoprotective autophagy, and inhibiting this process can enhance its anti-melanoma effects. nih.gov

The ability of certain antipsychotic drugs to cross the blood-brain barrier has prompted investigations into their potential for treating brain metastases. nih.gov In a mouse model of melanoma brain metastasis, zuclopenthixol has been shown to inhibit the growth of intracranial metastases. nih.gov This suggests that zuclopenthixol holds promise as a therapeutic agent for this challenging aspect of melanoma progression.

Table 2: Summary of Preclinical Oncology Findings for Zuclopenthixol

Cancer Model Key Findings
Melanoma Xenografts in Nude Mice Inhibition of tumor growth, induction of apoptosis and cell cycle arrest. nih.gov
Intracranial Metastasis in Mice Inhibition of the growth of intracranial metastases. nih.gov

Reproductive Toxicology Studies in Rodents (e.g., mating performance, conception rates, pre/postnatal development)

The assessment of reproductive and developmental toxicity is a critical component of preclinical safety evaluation. Standard studies in rodents are designed to detect any adverse effects on fertility, as well as embryonic, fetal, and postnatal development. labcorp.comnih.govnih.gov

While comprehensive reproductive toxicology data specifically for Zuclopenthixol dihydrochloride is limited in the public domain, some long-term toxicity studies in rats have been conducted. Chronic administration of zuclopenthixol (30 mg/kg/day for two years) in rats resulted in a small but significant increase in the incidence of thyroid parafollicular carcinomas. wikipedia.org In female rats, an increase in mammary adenocarcinomas and pancreatic islet cell adenomas and carcinomas was also observed. wikipedia.org The increase in mammary tumors is a known effect for dopamine D2 antagonists that elevate prolactin levels in rats. wikipedia.org

It is important to note that these findings are from a chronic toxicity study and not a dedicated reproductive toxicology study. Therefore, specific endpoints related to mating performance, conception rates, and detailed pre/postnatal developmental milestones for Zuclopenthixol dihydrochloride are not available in the reviewed literature. Pre- and postnatal developmental toxicity studies are typically conducted in rodents to monitor mothers throughout pregnancy and their offspring from gestation to sexual maturity to identify any effects on these critical periods. labcorp.com

Analytical Methodologies for Zuclopenthixol Dihydrochloride

Quantitative Determination in Biological Matrices (Preclinical)

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a highly sensitive method for the determination of zuclopenthixol (B143822) in biological fluids. nih.gov This technique offers excellent selectivity, as the native fluorescence of many endogenous compounds is low, reducing background interference. The methodology often involves a reversed-phase ion-pairing HPLC system to achieve separation of zuclopenthixol and its metabolites. nih.gov

A key challenge in fluorescence detection of zuclopenthixol is that the parent compound itself is not highly fluorescent. To overcome this, a specialized derivatization technique is employed post-separation to enhance its fluorescent properties significantly.

Effective sample preparation is critical to remove interfering substances from the biological matrix before chromatographic analysis. Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of zuclopenthixol and its metabolites from samples like plasma and serum. nih.govnih.gov The process involves passing the liquid sample through a cartridge containing a solid adsorbent, which retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.

For thioxanthene (B1196266) derivatives like zuclopenthixol, C18 or similar reversed-phase cartridges are commonly utilized. The choice of conditioning, washing, and eluting solvents is optimized to maximize the recovery of the target analyte while minimizing matrix effects. For instance, a typical procedure might involve conditioning the cartridge with methanol (B129727) and water, loading the acidified sample, washing with a weak organic solvent, and finally eluting the zuclopenthixol with a stronger, more basic organic solvent mixture.

Table 1: Example of Solid-Phase Extraction Parameters for Zuclopenthixol

ParameterDescription
SPE CartridgeReversed-Phase C18
Sample Pre-treatmentAcidification of plasma or urine sample
Conditioning SolventsMethanol followed by water
Washing SolventsWater/Methanol mixture to remove polar interferences
Elution SolventMethanol or Acetonitrile, often with a basic modifier (e.g., ammonia)
Average RecoveryTypically >85%

To achieve high sensitivity with fluorescence detection, post-column photochemical derivatization is a crucial step. After the chromatographic separation, zuclopenthixol, which has a thioxanthene structure, is passed through an online photochemical reactor. nih.gov Inside the reactor, exposure to ultraviolet (UV) light transforms the thioxanthene molecule into a highly fluorescent thioxanthone derivative. nih.gov This on-the-fly conversion dramatically increases the signal-to-noise ratio.

The resulting fluorescent thioxanthones are then detected by the fluorescence detector. This method is sensitive enough to measure therapeutic concentrations of the drug. Detection limits for zuclopenthixol in plasma and urine using this technique have been reported to be as low as 0.05 ng/mL. nih.gov The system can also separate the active cis-(Z)-isomer of clopenthixol (B1202743) from the trans-(E)-isomer and its primary N-dealkylated metabolite. nih.gov

Table 2: HPLC with Post-Column Derivatization and Fluorescence Detection Parameters

ParameterCondition
ChromatographyReversed-phase ion-pairing HPLC
DerivatizationOn-line photochemical reactor
Analyte ConversionThioxanthene to Thioxanthone
Fluorescence Excitation260 nm nih.gov
Fluorescence Emission435 nm nih.gov
Detection Limit (Plasma/Urine)0.05 ng/mL for Zuclopenthixol nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and speed. ijsr.net This technique combines the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of mass spectrometry. researchgate.net For zuclopenthixol, LC-MS/MS methods provide the high sensitivity required for pharmacokinetic studies where plasma concentrations can be very low (in the pg/mL to ng/mL range). ijsr.net

Ultra-High Performance Liquid Chromatography (UHPLC) systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times and improved chromatographic resolution compared to conventional HPLC. nih.govnih.gov When coupled with a tandem mass spectrometer (MS/MS), UHPLC-MS/MS provides a powerful tool for the rapid and sensitive quantification of zuclopenthixol in complex biological matrices. nih.gov

The method's high throughput is advantageous in preclinical studies that involve a large number of samples. The enhanced sensitivity of UHPLC-MS/MS can achieve lower limits of quantification (LLOQs), which is critical for accurately defining the terminal elimination phase of the drug's pharmacokinetic profile. nih.gov Analysis is typically performed using multiple reaction monitoring (MRM) mode, which offers high specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. researchgate.netresearchgate.net

Table 3: Illustrative UHPLC-MS/MS Method Parameters for Antipsychotic Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., Poroshell 120 EC-C18, 2.7 µm) nih.gov
Mobile PhaseGradient elution with Acetonitrile and water with formic acid or ammonium (B1175870) acetate (B1210297) buffer nih.govresearchgate.net
Analysis TimeTypically under 10 minutes nih.gov
Ionization ModePositive Electrospray Ionization (ESI+) researchgate.net
Detection ModeMultiple Reaction Monitoring (MRM)
Limit of Quantification (LOQ)Can reach low pg/mL levels nih.govnih.gov

Electrospray Ionization (ESI) is the most commonly used ionization technique for LC-MS analysis of polar and semi-polar compounds like zuclopenthixol. ekb.eg In ESI, a high voltage is applied to the liquid eluting from the LC column, causing it to form a fine spray of charged droplets. uliege.be As the solvent evaporates, the charge density on the droplets increases until ions of the analyte are ejected into the gas phase and enter the mass spectrometer. ekb.eguliege.be

For the analysis of zuclopenthixol, ESI is typically operated in the positive ion mode (ESI+), as the nitrogen atoms in the piperazine (B1678402) ring are readily protonated to form [M+H]⁺ ions. researchgate.netresearchgate.net The efficiency of the ionization process can be influenced by mobile phase composition, such as the pH and the presence of additives like formic acid or ammonium formate, which facilitate protonation. researchgate.net Careful optimization of ESI source parameters is essential to maximize the analyte signal and minimize ion suppression effects from the biological matrix, which can otherwise compromise the accuracy and precision of the assay. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Use of Deuterium-Labeled Zuclopenthixol as Internal Standard

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotopically labeled (SIL) internal standard is the preferred approach to ensure accuracy and precision. scispace.comnih.gov A SIL internal standard, such as deuterium-labeled Zuclopenthixol, is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). acanthusresearch.com This near-identical chemical behavior allows it to effectively compensate for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. scispace.comnih.gov

The primary advantage of using a deuterium-labeled internal standard is its ability to co-elute with the unlabeled analyte, experiencing the same ionization conditions and potential ion suppression or enhancement from the biological matrix. researchgate.net This co-elution ensures that the ratio of the analyte to the internal standard remains constant even if the absolute signal intensity fluctuates, leading to more reliable quantification.

However, the use of deuterium-labeled compounds is not without potential challenges. Key considerations include:

Isotopic Exchange: Deuterium atoms must be placed in positions on the molecule that are not susceptible to exchange with protons from the solvent or matrix. acanthusresearch.com Exchange can lead to a loss of the mass difference, compromising the integrity of the standard.

Chromatographic Shift: In some cases, the "deuterium isotope effect" can cause a slight difference in retention time between the labeled and unlabeled compounds. researchgate.net If this shift is significant, the internal standard may not experience the exact same matrix effects as the analyte, potentially affecting accuracy. researchgate.net

Purity: The SIL standard must be of high purity, with minimal presence of the unlabeled analyte. tandfonline.com Contamination of the internal standard with the unlabeled drug can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ). tandfonline.com

Despite these considerations, a well-designed deuterium-labeled Zuclopenthixol internal standard is considered the gold standard for quantitative LC-MS/MS assays, providing superior performance compared to structural analogues. scispace.comnih.gov

Stability-Indicating HPLC Methods for Impurity Quantification

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample matrix. japsonline.comchromatographyonline.com For Zuclopenthixol dihydrochloride (B599025), High-Performance Liquid Chromatography (HPLC) is a widely used technique for developing such methods.

A recent study outlines the development of a sensitive and specific stability-indicating HPLC method for the resolution and quantification of process-related impurities and degradation products of Zuclopenthixol. researchgate.netdntb.gov.ua The method was developed to separate Zuclopenthixol from its known impurities (Impurity A and Impurity B) and any new degradants formed under stress conditions. researchgate.netdntb.gov.ua

Key chromatographic conditions were optimized to achieve effective separation. The separation was accomplished on a C18 column with detection at 257 nm. researchgate.netdntb.gov.ua The method demonstrated specificity through the successful resolution of the main drug peak from all impurities and degradation products. researchgate.netdntb.gov.ua

The method was validated according to International Council for Harmonisation (ICH) guidelines, with key validation parameters established to ensure its suitability for routine analysis. researchgate.net

Table 1: Validation Parameters of a Stability-Indicating HPLC Method for Zuclopenthixol and its Impurities
ParameterZuclopenthixolImpurities (A & B)
Linearity Range30–180 µg/mL0.03–0.18 µg/mL
Limit of Detection (LOD)Not Specified0.009 µg/mL
Limit of Quantification (LOQ)Not Specified0.03 µg/mL
Retention Time (Zuclopenthixol)6.91 min
Retention Time (Impurity A)2.89 min
Retention Time (Impurity B)1.91 min

Data sourced from Sesharamsingh et al., 2023. researchgate.net

The successful development and validation of such a method are crucial for the quality control of Zuclopenthixol in both bulk drug substance and finished pharmaceutical products, ensuring that the purity profile is accurately monitored throughout the product's shelf life. researchgate.netdntb.gov.ua

Characterization of Degradation Products via LC-MS/MS

To fully establish the stability-indicating nature of an analytical method, the drug substance is subjected to forced degradation studies under various stress conditions as mandated by ICH guidelines. researchgate.netdntb.gov.ua These studies are designed to accelerate the degradation process and generate potential degradation products that could form under normal storage conditions. For Zuclopenthixol, forced degradation is typically performed under acidic, basic, oxidative, thermal, and photolytic conditions. researchgate.netdntb.gov.ua

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and structurally characterizing the degradation products (DPs) formed during these stress studies. nih.govmdpi.comresearchgate.net The technique combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry, allowing for the determination of the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. nih.gov

In a study on Zuclopenthixol, the drug was exposed to different stress conditions, and the resulting DPs were analyzed by LC-MS/MS in positive electrospray ionization (ESI) mode. researchgate.netdntb.gov.ua By comparing the collision-induced dissociation mass spectrometry data of the degradation products with that of the parent drug, potential structures for the degradants were proposed. researchgate.netdntb.gov.ua This analysis led to the suggestion of structures for six different degradation compounds. researchgate.net

Table 2: Summary of Forced Degradation Studies and Degradation Product (DP) Formation for Zuclopenthixol
Stress ConditionConditions AppliedNumber of DPs ObservedObservations
Acid Hydrolysis5 mL HCl (1 N)MultipleSignificant degradation observed.
Base Hydrolysis5 mL NaOH (1 N)MultipleSignificant degradation observed.
Oxidative DegradationHydrogen PeroxideMultipleDegradation observed.
Thermal DegradationHeat exposureMultipleDegradation observed.
Photolytic DegradationUV light exposureMultipleDegradation observed.

Information generalized from forced degradation principles and specific findings for Zuclopenthixol. researchgate.netdntb.gov.uaresearchgate.net

The characterization of these degradation products is vital for understanding the stability profile of the drug and for ensuring that the analytical method can adequately separate and quantify any potentially harmful impurities that may arise during manufacturing or storage.

Method Validation in Preclinical Biological Samples (e.g., rat plasma, urine)

Before an analytical method can be used for pharmacokinetic or toxicokinetic studies in preclinical species like rats, it must undergo rigorous validation to demonstrate that it is reliable and suitable for its intended purpose. europa.eueuropa.eucapa.org.tw Bioanalytical method validation is performed in accordance with guidelines from regulatory bodies such as the ICH (M10 guideline). europa.eunih.gov The objective is to ensure the accurate and precise measurement of Zuclopenthixol concentrations in complex biological matrices like plasma and urine.

The validation process involves assessing several key performance characteristics of the method. A typical validation for an LC-MS/MS method for Zuclopenthixol in rat plasma would include the following parameters:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte from endogenous matrix components, metabolites, or other potential interferences. amazonaws.com

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples) both within a single analytical run (intra-day) and across different runs (inter-day). amazonaws.commdpi.com

Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte over a specified range. The linearity is typically confirmed with a correlation coefficient (r²) value close to 1.0.

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard, which can cause suppression or enhancement of the signal. nih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Stability: The stability of the analyte in the biological matrix under various conditions, including short-term storage, long-term storage (frozen), and after freeze-thaw cycles. nih.gov

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation in Rat Plasma (ICH M10)
Validation ParameterAcceptance Criteria
AccuracyMean value should be within ±15% of the nominal value (±20% at LLOQ).
Precision (%CV)Should not exceed 15% (20% at LLOQ).
Linearity (r²)≥ 0.99
RecoveryShould be consistent, precise, and reproducible.
Matrix EffectThe coefficient of variation of the IS-normalized matrix factor should not be greater than 15%.
StabilityAnalyte concentration should be within ±15% of the nominal concentration.

Based on general principles outlined in ICH M10 Bioanalytical Method Validation Guidelines. europa.eueuropa.eucapa.org.tw

Successful validation of the analytical method in preclinical matrices is a prerequisite for generating reliable data to support the pharmacokinetic and safety evaluation of Zuclopenthixol dihydrochloride in drug development.

Future Directions and Research Opportunities

Elucidation of Undiscovered Molecular Targets

While the primary pharmacological profile of Zuclopenthixol (B143822) is well-characterized, revolving around its potent antagonism of dopamine (B1211576) D1 and D2 receptors, future research is directed towards identifying and validating novel molecular targets to explain its broader therapeutic effects and potential for repurposing. drugbank.commims.com Zuclopenthixol also exhibits high affinity for α1-adrenergic and 5-HT2 receptors, with weaker interactions at histamine (B1213489) H1 receptors and negligible affinity for muscarinic cholinergic and α2-adrenergic receptors. wikipedia.orgdrugbank.commims.com

Recent preclinical studies have begun to uncover targets outside of its established antipsychotic mechanism. A notable finding is the identification of Zuclopenthixol as an allosteric inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). lesentreprisescontrelecancer.fr It has been shown to directly bind to the juxtamembrane region of HER2, inhibiting its activation. lesentreprisescontrelecancer.fr This discovery positions Zuclopenthixol as a potential therapeutic for HER2-positive cancers. lesentreprisescontrelecancer.fr Further investigation into other potential kinase interactions or effects on intracellular signaling pathways could reveal additional mechanisms contributing to its observed anti-cancer effects. imrpress.com For instance, in melanoma cell lines, Zuclopenthixol has been observed to inhibit the activation of p44/42 MAPK and AKT, key proteins in cell survival and proliferation pathways. imrpress.com

Table 1: Known and Investigational Molecular Targets of Zuclopenthixol

Receptor/Target Action Relevance
Dopamine D1/D2 Receptors Antagonist Primary mechanism for antipsychotic effect patsnap.comdrugbank.compatsnap.com
5-HT2 Receptors Antagonist Contributes to antipsychotic profile drugbank.compatsnap.com
α1-Adrenergic Receptors Antagonist Contributes to pharmacological profile drugbank.commims.com
Histamine H1 Receptors Weak Antagonist Contributes to side effect profile wikipedia.orgdrugbank.com
HER2 Allosteric Inhibitor Potential for repurposing in HER2+ cancers lesentreprisescontrelecancer.fr

Development of Novel Zuclopenthixol Dihydrochloride (B599025) Derivatives with Enhanced Preclinical Profiles

The thioxanthene (B1196266) scaffold of Zuclopenthixol offers a versatile platform for the development of novel derivatives with improved efficacy, selectivity, and preclinical characteristics. encyclopedia.pubwikipedia.org Structure-activity relationship (SAR) studies of the thioxanthene class have shown that modifications to the side chain and substitutions on the tricyclic ring system can significantly alter neuroleptic potency and receptor binding profiles. auburn.edunih.gov

Future research will likely focus on synthesizing analogs of Zuclopenthixol that:

Exhibit greater selectivity for specific dopamine receptor subtypes or other novel targets to potentially reduce side effects associated with broad-spectrum receptor antagonism.

Possess optimized pharmacokinetic properties , such as improved ability to cross the blood-brain barrier, which is crucial for its potential use in treating brain metastases. imrpress.comimrpress.com

Show enhanced potency against newly identified targets, such as HER2, to improve its efficacy in oncology applications. lesentreprisescontrelecancer.fr

By systematically modifying the chemical structure of Zuclopenthixol, it may be possible to design new chemical entities that retain the beneficial therapeutic properties while minimizing undesirable effects, thereby creating compounds with superior preclinical profiles for various central nervous system disorders and cancers.

Advanced Preclinical Models for Deeper Mechanistic Understanding

To gain a more profound insight into the mechanisms of action of Zuclopenthixol and to better predict its clinical efficacy, there is a growing need to move beyond traditional 2D cell cultures and simple animal models. mdpi.com The use of advanced preclinical models, such as organoids and spheroids, is a promising avenue for future research. nih.govmdpi.commdpi.com

Organoids and Spheroids: These three-dimensional (3D) cell culture systems can more accurately replicate the complex cellular microenvironment and cell-cell interactions of human tissues, including tumors and brain tissue. mdpi.comnih.gov Patient-derived tumor organoids, for example, have been shown to retain the genetic and histological characteristics of the original tumor, making them valuable tools for screening the efficacy of drugs like Zuclopenthixol in a personalized medicine context. mdpi.com Brain organoids could be used to study the neurodevelopmental and network effects of Zuclopenthixol in a model that mimics human brain complexity. nih.govyoutube.com

In Vivo Models: The use of sophisticated in vivo models, such as mouse models of intracranial metastases, has been crucial in demonstrating the potential of Zuclopenthixol in treating melanoma brain metastasis. imrpress.comimrpress.com Future studies could employ genetically engineered mouse models or patient-derived xenograft (PDX) models to evaluate novel derivatives and combination therapies in a more translationally relevant setting.

These advanced models will be instrumental in dissecting the complex biological effects of Zuclopenthixol, identifying biomarkers of response, and validating new therapeutic strategies before they move into clinical trials. nih.govnih.gov

Repurposing Zuclopenthixol Dihydrochloride for Emerging Therapeutic Areas based on Preclinical Data

Drug repurposing represents an efficient strategy to identify new uses for existing approved drugs, and preclinical data strongly suggests that Zuclopenthixol has significant potential beyond psychiatry.

Oncology: The most compelling evidence for repurposing Zuclopenthixol lies in oncology. Preclinical studies have demonstrated its efficacy in inhibiting the proliferation of melanoma cell lines and suppressing the growth of both human melanoma tumors and intracranial metastases in mouse models. imrpress.comimrpress.comnih.gov This anti-cancer activity is attributed to its ability to induce cell cycle arrest in the G0/G1 phase and trigger mitochondrial-mediated apoptosis. imrpress.comimrpress.com Furthermore, its identification as a HER2 inhibitor that can cross the blood-brain barrier opens up new therapeutic possibilities for HER2-positive breast cancer and its associated brain metastases. lesentreprisescontrelecancer.fr

Infectious Diseases: Preliminary in vitro studies have also highlighted the potential antiviral activity of Zuclopenthixol. It was identified as a compound that can efficiently block SARS-CoV-2 infection in cell-based assays, with an EC50 value in the low micromolar range. nih.gov Further preclinical evaluation is warranted to determine its potential as an antiviral agent for COVID-19 or other viral infections. nih.govintrepidalliance.org

Table 2: Preclinical Evidence for Repurposing Zuclopenthixol

Therapeutic Area Preclinical Findings Model(s) Used
Oncology (Melanoma) Inhibits proliferation, induces apoptosis and cell cycle arrest, suppresses tumor growth and brain metastasis. imrpress.comimrpress.com Melanoma cell lines, nude mouse xenograft model, mouse model of brain metastasis. imrpress.comimrpress.com
Oncology (HER2+ Cancer) Acts as a Moesin-mimicking compound, directly binds and inhibits HER2 activation, attenuates brain tumor growth. lesentreprisescontrelecancer.fr In vitro assays, in vivo models of HER2+ breast tumors. lesentreprisescontrelecancer.fr

| Virology (SARS-CoV-2) | Efficiently blocks SARS-CoV-2 infection in vitro. nih.gov | Cell-based antiviral assays. nih.gov |

Integration of Multi-Omics Data in Preclinical Research

To achieve a holistic understanding of Zuclopenthixol's biological effects, future preclinical research should integrate multi-omics approaches. This involves the comprehensive analysis of various biological molecules to elucidate the drug's mechanism of action, identify biomarkers, and discover new therapeutic targets.

Transcriptomics: RNA-sequencing (RNA-seq) has already been employed to investigate the mechanism of action of Zuclopenthixol in melanoma, providing insights into the gene expression changes that underlie its anti-cancer effects. imrpress.comnih.gov

Proteomics and Metabolomics: Analyzing the proteome and metabolome following Zuclopenthixol treatment can reveal alterations in protein expression and metabolic pathways. Given that Zuclopenthixol is metabolized by CYP2D6 and CYP3A4, metabolomic studies could further characterize its metabolic fate and identify potential drug-drug interactions. wikipedia.orgdrugbank.com

Genomics: Correlating genomic data from patient-derived models (like organoids) with drug response data can help identify genetic markers that predict sensitivity or resistance to Zuclopenthixol, paving the way for personalized medicine approaches.

By integrating these large-scale datasets, researchers can construct detailed molecular maps of Zuclopenthixol's activity, leading to a more rational design of future studies and clinical trials.

Exploring Synergistic Effects with Other Preclinical Compounds (e.g., autophagy inhibitors in oncology models)

Combining Zuclopenthixol with other therapeutic agents is a promising strategy to enhance its efficacy and overcome potential resistance mechanisms, particularly in oncology.

A key area of investigation is the interplay between Zuclopenthixol and autophagy. Preclinical studies in melanoma have shown that while Zuclopenthixol induces apoptosis, it also triggers a cytoprotective autophagic response. imrpress.comimrpress.com The inhibition of this protective autophagy significantly enhanced the anti-melanoma effects of Zuclopenthixol. imrpress.comimrpress.com This provides a strong rationale for combining Zuclopenthixol with autophagy inhibitors, such as hydroxychloroquine (B89500) or other novel agents, a strategy that has shown promise in various cancer models. imrpress.commdpi.comnih.gov

Future preclinical studies should explore synergistic combinations of Zuclopenthixol with:

Autophagy inhibitors (e.g., Hydroxychloroquine) in various cancer models to enhance its cytotoxic effects. imrpress.commdpi.com

Standard-of-care chemotherapies or targeted therapies to assess the potential for improved treatment outcomes in specific cancer types.

Immune checkpoint inhibitors , given the emerging links between autophagy modulation and anti-tumor immunity. nih.gov

These combination studies, particularly in advanced preclinical models, will be critical in defining novel and more effective therapeutic strategies for difficult-to-treat diseases like metastatic cancers.

Q & A

Q. How can pharmacokinetic (PK) modeling address zuclopenthixol’s formulation-dependent bioavailability?

  • Methodological Answer : Compare PK parameters (Cmax, AUC) between oral tablets (e.g., 10–25 mg) and depot injections (e.g., decanoate 200 mg/mL). Use compartmental modeling (e.g., NONMEM) to estimate absorption rates (Ka) and elimination half-lives. Incorporate population PK approaches to account for inter-individual variability in CYP2D6 metabolism .

Q. What strategies resolve stability issues in zuclopenthixol formulations during long-term storage?

  • Methodological Answer : Conduct forced degradation studies under ICH guidelines (acid/base hydrolysis, oxidation, photolysis). Develop a stability-indicating HPLC method with photodiode array detection to separate degradation products (e.g., oxidation byproducts). Optimize storage at 4°C in amber vials with desiccants to prevent hydrolysis .

Data Interpretation & Reproducibility

Q. How should researchers address zuclopenthixol’s variable extrapyramidal side effect (EPSE) profiles across studies?

  • Methodological Answer : Stratify EPSE data by dosage (e.g., <30 mg/day vs. higher doses) and concomitant medications (e.g., anticholinergics). Use standardized scales (e.g., Simpson-Angus Scale) and adjust for confounding via multivariate regression. Replicate findings in animal models (e.g., catalepsy tests in rodents) .

Q. What statistical approaches improve power in underpowered zuclopenthixol trials?

  • Methodological Answer : Apply Bayesian hierarchical models to pool data from small RCTs. Use adaptive trial designs (e.g., sample size re-estimation) and prioritize patient-reported outcomes (e.g., PANSS scores) to reduce variance. Report effect sizes with 95% credible intervals .

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Zuclopenthixol Hydrochloride

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